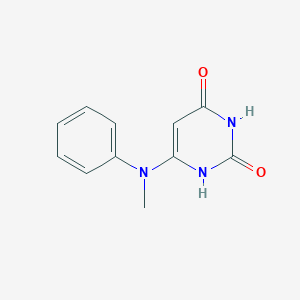

6-(N-methylanilino)-1H-pyrimidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(N-methylanilino)-1H-pyrimidine-2,4-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanism of action and physiological effects of drugs. This chemical has a unique molecular structure that makes it an ideal candidate for research in the field of pharmacology and neuroscience.

作用机制

6-(N-methylanilino)-1H-pyrimidine-2,4-dione is metabolized in the body to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ enters the neurons through the dopamine transporter and inhibits mitochondrial respiration, leading to oxidative stress and cell death. This mechanism of action is similar to that of other neurotoxins, such as rotenone and paraquat, which are also known to cause parkinsonism.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione are well-documented in scientific literature. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione causes selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the striatum. This results in motor deficits, such as tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione has also been shown to induce oxidative stress and inflammation, which contribute to the pathogenesis of Parkinson's disease.

实验室实验的优点和局限性

6-(N-methylanilino)-1H-pyrimidine-2,4-dione has several advantages for use in laboratory experiments. It is a well-established neurotoxin that has been extensively studied in animal models of Parkinson's disease. It causes selective destruction of dopaminergic neurons in the substantia nigra of the brain, which mimics the pathogenesis of Parkinson's disease in humans. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione is also relatively easy to synthesize in the laboratory, making it readily available for research purposes.

However, there are also limitations to using 6-(N-methylanilino)-1H-pyrimidine-2,4-dione in laboratory experiments. It is a highly toxic compound that requires strict safety precautions when handling. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione-induced parkinsonism in animal models may not fully replicate the pathogenesis of Parkinson's disease in humans, as there are differences in the neuroanatomy and physiology of different species. Additionally, the use of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione in laboratory experiments may not fully capture the complexity of Parkinson's disease, which involves multiple genetic and environmental factors.

未来方向

There are several future directions for research involving 6-(N-methylanilino)-1H-pyrimidine-2,4-dione. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione. Researchers are exploring the use of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione analogs that selectively target dopaminergic neurons without causing toxicity. Another area of interest is the use of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione may also be useful in the study of the role of oxidative stress and inflammation in the pathogenesis of neurodegenerative disorders.

合成方法

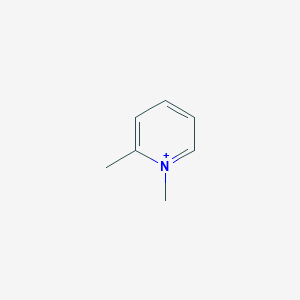

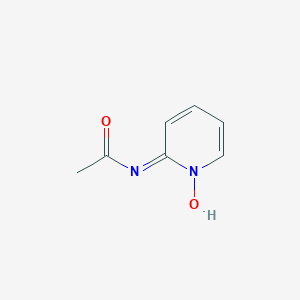

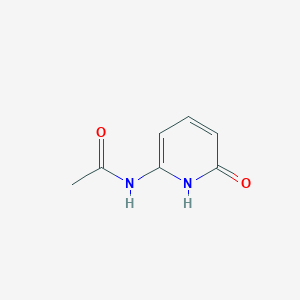

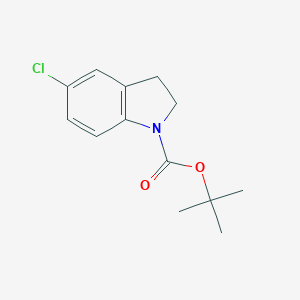

6-(N-methylanilino)-1H-pyrimidine-2,4-dione can be synthesized in the laboratory using a variety of methods. One of the most common methods involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate, followed by treatment with ammonia to yield 6-(N-methylanilino)-1H-pyrimidine-2,4-dione. Other methods involve the use of different starting materials and reagents, but the overall chemical structure of the final product remains the same.

科学研究应用

6-(N-methylanilino)-1H-pyrimidine-2,4-dione has been extensively used in scientific research to study the mechanism of action and physiological effects of drugs. It has been particularly useful in the study of Parkinson's disease, a neurodegenerative disorder that affects the central nervous system. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione is known to cause parkinsonism in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra of the brain.

属性

CAS 编号 |

19188-55-7 |

|---|---|

产品名称 |

6-(N-methylanilino)-1H-pyrimidine-2,4-dione |

分子式 |

C11H11N3O2 |

分子量 |

217.22 g/mol |

IUPAC 名称 |

6-(N-methylanilino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H11N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h2-7H,1H3,(H2,12,13,15,16) |

InChI 键 |

BTOPOMNWWXEVOF-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C2=CC(=O)NC(=O)N2 |

规范 SMILES |

CN(C1=CC=CC=C1)C2=CC(=O)NC(=O)N2 |

其他 CAS 编号 |

19188-55-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。